3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide
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Overview
Description
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide is a chemical compound with the molecular formula C7H5F3N2O2S It is characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a thiophene ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminothiophene-3-carboxamide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C.
Procedure: The trifluoroacetic anhydride is added dropwise to a solution of 2-aminothiophene-3-carboxamide in the chosen solvent. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of N-substituted thiophene carboxamides.
Scientific Research Applications
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene-3-carboxamide: The precursor in the synthesis of 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide.
3-[(2,2,2-Trifluoroacetyl)amino]thiophene: Lacks the carboxamide group but shares the trifluoroacetyl and thiophene moieties.
Thiophene-2-carboxamide: Lacks the trifluoroacetyl group but contains the thiophene and carboxamide functionalities.
Uniqueness
This compound is unique due to the presence of both the trifluoroacetyl and carboxamide groups, which confer distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability and lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and interactions with biological targets.
Properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2S/c8-7(9,10)6(14)12-3-1-2-15-4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKPFVGRSJOARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1NC(=O)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347870 |
Source
|
Record name | 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676119-37-2 |
Source
|
Record name | 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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